molecular formula C9H15NO4 B1422796 Tert-butyl 2-methoxyimino-3-oxobutyrate CAS No. 76674-93-6

Tert-butyl 2-methoxyimino-3-oxobutyrate

Cat. No.: B1422796
CAS No.: 76674-93-6
M. Wt: 201.22 g/mol
InChI Key: NGQMPYHAZGBVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-methoxyimino-3-oxobutyrate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-methoxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(11)7(10-13-5)8(12)14-9(2,3)4/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMPYHAZGBVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NOC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the tert-butyl 2-hydroxyimino-3-oxobutyrate was added water [6], to which was added 30% sodium hydroxide [800 ml] at 28° C. while stirring to render the pH to 9.0. To the resultant solution was added dimethyl sulfate [1324 g] at 28° to 30° C. in the course of 20 minutes, which was stirred for 4 hours while adding thereto at 25° to 30° C. a 30% aqueous solution of sodium hydroxide [500 ml] to adjust the pH within the range of 8.7 to 9.0. After completion of the reaction, extraction was conducted with methylene chloride [4 l], and the aqueous layer was subjected to further extraction with methylene chloride [2 l]. The methylene chloride layers were combined and washed with a 1N aqueous solution of sodium hydroxide, 1N HCl, a 5% aqueous solution of sodium hydrogencarbonate and water, each one litre portion, successively. The resultant solution was dried over anhydrous sodium sulfate [700 g], followed by concentration under reduced pressure to obtain tert-butyl 2-methoxyimino-3-oxobutyrate [1878 g] as an oily product. The yield was 93.3%. NMR(CDCl3): δ4.08 (3H,s), 2.36(3H,s), 1.53(9H,s)ppm .
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800 mL
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1324 g
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aqueous solution
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Synthesis routes and methods II

Procedure details

To a solution of 215 g of Na2CO2 in 2200 ml of water is added at room temperature a solution of 128 g of 2-hydroxyiminoacetoacetic acid-tert.butyl ester in 475 ml of methanol. 255 g of dimethyl sulphate are added, dropwise, at 8°-10°, and after 3 hours at 8°-10° and 15 hours at room temperature, the mixture is filtered. The filtrate is extracted 3 times with ethyl acetate extracted 3 times with ethyl acetate, dried over magnesium sulphate and evaporated to obtain the heading compound.
[Compound]
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Na2CO2
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215 g
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128 g
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2200 mL
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475 mL
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255 g
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Synthesis routes and methods III

Procedure details

In 31.6 g of glacial acetic acid was dissolved 31.6 g (0.2 mole) of tert-butyl acetoacetate, and a solution of 15.2 g (0.22 mole) of sodium nitrite in 30 ml of water was added dropwise at 0° to 5° C. over a period of 2 hours and stirred at room temperature for 1 hour. After completion of the reaction, 100 ml of water and 100 ml of dichloromethane were added and then stirred, and the resulting mixture was allowed to stand to be separated and the aqueous layer was removed. To the thus obtained solution of tert-butyl 2-hydroxyimino-3-oxobutyrate in dichloromethane was added 41.5 g (0.3 mole) of potassium carbonate with cooling, after which 27.8 g (0.22 mole) of dimethyl sulfate was added dropwise at 20° C. over a period of 2 hours and stirred at 20° C. for another 1 hour. After completion of the reaction, the reaction solution was washed with 150 ml of water and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain 38.0 g (yield 95%) of tert-butyl 2-methoxyimino-3-oxobutyrate as a light-yellow, oily substance.
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100 mL
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100 mL
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15.2 g
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30 mL
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41.5 g
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27.8 g
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31.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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